Indol-6-OL, 3-(2-(dimethylamino)ethyl)-
Description
Classification within the Indole (B1671886) Alkaloid Family
Indole alkaloids are a vast and diverse class of naturally occurring compounds characterized by the presence of an indole structural moiety. wikipedia.org This class, containing over 4,100 known compounds, has its biochemical origins in the amino acid tryptophan. wikipedia.org Indole alkaloids can be broadly divided into two main categories based on their biosynthesis: non-isoprenoid and isoprenoid. wikipedia.org
Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is classified as a non-isoprenoid indole alkaloid . More specifically, it belongs to the tryptamine (B22526) subclass. wikidata.org The biogenetic precursor for most tryptamines is tryptophan, which undergoes decarboxylation to form tryptamine. wikipedia.org Subsequent enzymatic modifications, such as hydroxylation and methylation, lead to the variety of tryptamine derivatives found in nature. wikipedia.org 6-hydroxy-DMT is a hydroxylated analog of DMT, placing it in a significant subgroup of tryptamines that includes neurotransmitters like serotonin (B10506) (5-hydroxytryptamine). wikipedia.orgnih.gov
Historical and Contemporary Significance of Substituted Indoles in Research
The scientific journey of the indole nucleus is a long and significant one. Its chemistry first gained prominence through the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer achieved a landmark by reducing oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org However, it was in the 1930s that research interest intensified dramatically with the discovery that the indole core is a fundamental component of many crucial biological molecules, including the amino acid tryptophan and various indole alkaloids. wikipedia.org
In contemporary science, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. mdpi.comorganic-chemistry.orgresearchgate.net This term reflects its ability to bind to a wide range of biological targets, making it a versatile framework for designing new therapeutic agents. nih.gov The functionalization of the indole ring, particularly at the C3 position, is a key strategy for modulating biological activity. nih.gov Modern research has demonstrated the potential of substituted indoles across numerous therapeutic areas, including:
Oncology : Indole derivatives have been developed as tubulin polymerization inhibitors and agents targeting various protein kinases. mdpi.comresearchgate.net
Inflammation : The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole structure. mdpi.com Research continues to explore novel indole derivatives that modulate key inflammatory pathways. mdpi.com
Infectious Diseases : The indole ring is a core component in compounds being investigated for antimicrobial and antiviral properties. nih.gov
Neurodegenerative Diseases : Researchers are designing multifunctional indole derivatives to target enzymes and receptors implicated in conditions like Alzheimer's disease. nih.govrsc.org
Overview of Academic Research Trajectories for Indole Derivatives Bearing a Dimethylaminoethyl Side Chain
The presence of a 3-(2-(dimethylamino)ethyl)- side chain defines the tryptamine family, a group of indole derivatives that has been the subject of intense academic research for decades. Much of this research has been driven by the profound effects of naturally occurring tryptamines, such as DMT and psilocybin, on the central nervous system. wikipedia.org
The primary research trajectory for these compounds has evolved significantly over time:
Identification and Metabolism : Early research focused on identifying these compounds in nature and understanding their metabolic pathways in animals and humans. nih.gov It was through this line of inquiry that 6-hydroxy-DMT was identified as a metabolite of DMT. wikipedia.orgfrontiersin.org
Structure-Activity Relationship (SAR) Studies : A major focus of research has been to understand how small changes in the tryptamine structure affect its biological activity. Studies comparing 6-hydroxy-DMT with its isomers, psilocin (4-hydroxy-DMT) and bufotenin (5-hydroxy-DMT), are prime examples. Research has found that 6-hydroxy-DMT has significantly lower affinity for serotonin 5-HT₂ receptors compared to its isomers. wikipedia.org Furthermore, while it produced some pharmacological effects in animal models, it was found to be inactive in humans at the doses tested, unlike DMT. wikipedia.org This has been attributed to its greater hydrophilicity, which may reduce its ability to cross the blood-brain barrier. wikipedia.org
Synthesis of Novel Analogs : A prominent contemporary research trend is the synthesis of novel tryptamine and psilocybin analogs. nih.govugent.beopenminds.com The goal of this research is often to modulate the interaction with specific serotonin receptors (e.g., 5-HT₂ₐ) to separate potential therapeutic effects, such as antidepressant or anxiolytic properties, from psychoactive manifestations. nih.govugent.be This involves modifying the core indole structure or the side chain to fine-tune the compound's pharmacological profile. ugent.be
While much of the focus in the tryptamine field remains on the 4- and 5-substituted analogs due to their higher biological activity, the study of compounds like Indol-6-OL, 3-(2-(dimethylamino)ethyl)- remains scientifically valuable. It provides crucial data points for understanding the strict structural requirements for receptor binding and central nervous system activity within this important class of indole alkaloids.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1476-33-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-6-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |
InChI Key |
WUQMRWPLIMXBDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=CC(=C2)O |
Other CAS No. |
1476-33-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Indole 6 Ol, 3 2 Dimethylamino Ethyl
Multi-step Synthetic Strategies from Indole (B1671886) Precursors
The construction of Indol-6-ol, 3-(2-(dimethylamino)ethyl)- typically commences from appropriately substituted indole precursors. The synthesis is a convergent process that involves the formation of the core indole structure, followed by the introduction and modification of the requisite functional groups at the 3- and 6-positions.
Cyclization Reactions for Indole Ring Formation
The formation of the indole nucleus is a cornerstone of the synthesis. The Fischer indole synthesis is a classic and versatile method for this purpose. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an appropriate aldehyde or ketone. For the synthesis of a 6-hydroxyindole (B149900) derivative, a 3-hydroxyphenylhydrazine precursor would be utilized.
A notable and efficient catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has also been developed. This approach involves the condensation of carboxymethyl cyclohexadienones with primary amines. The reaction proceeds via an aza-Michael addition of an in-situ formed enamine to the cyclohexadienone moiety, followed by rearomatization to yield the 6-hydroxy indole core. This method offers a valuable alternative to traditional cyclization reactions.
Introduction of the 3-(2-(dimethylamino)ethyl) Side Chain (e.g., Alkylation, Nucleophilic Substitution)
Once the 6-hydroxyindole core is established, the next critical step is the introduction of the 3-(2-(dimethylamino)ethyl) side chain. A widely employed and effective method is the Speeter-Anthony tryptamine (B22526) synthesis. This procedure involves a Friedel-Crafts-type acylation of the indole at the C3 position with oxalyl chloride. The resulting indol-3-ylglyoxylyl chloride is then reacted with dimethylamine (B145610) to form the corresponding N,N-dimethylglyoxylamide. Subsequent reduction of this intermediate, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 3-(2-(dimethylamino)ethyl) side chain.
This sequence of reactions provides a reliable and high-yielding route to install the characteristic side chain of many tryptamine derivatives.
Regioselective Hydroxylation at the 6-Position
In an alternative synthetic strategy, the 3-(2-(dimethylamino)ethyl) side chain can be introduced onto a pre-existing indole ring, which is then followed by regioselective hydroxylation at the 6-position. However, direct and selective hydroxylation of the indole nucleus at a specific position can be challenging due to the electron-rich nature of the ring system.
One approach involves the use of a starting material that already contains a precursor to the hydroxyl group at the 6-position, such as a methoxy (B1213986) group. This methoxy group can then be cleaved at a later stage of the synthesis, often using reagents like boron tribromide (BBr₃), to reveal the free hydroxyl group.
More advanced methods for directed C-H hydroxylation are also being explored in indole chemistry, which could offer more direct routes to 6-hydroxyindoles.
Optimization of Reaction Conditions for Research-Scale Synthesis (e.g., Temperature Control, Catalysis)
The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of Indol-6-ol, 3-(2-(dimethylamino)ethyl)-. Key parameters that are often fine-tuned include temperature, reaction time, choice of solvent, and the use of catalysts.
For instance, in the introduction of the side chain, the initial acylation with oxalyl chloride is typically performed at low temperatures (e.g., 0 °C) to control the reactivity and prevent the formation of side products. The subsequent reduction with LiAlH₄ is also a highly exothermic reaction that requires careful temperature management.
In the context of indole synthesis in general, continuous flow chemistry has emerged as a powerful tool for optimizing reaction conditions. Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. For the Fischer indole synthesis, for example, full conversion can be achieved at 140 °C with a residence time of 10 minutes in a flow system.
The table below summarizes some of the key reaction steps and the typical conditions that can be optimized.
| Step | Reagents & Conditions | Parameters for Optimization |
| Indole Ring Formation (Fischer) | Phenylhydrazone, Acid Catalyst (e.g., H₂SO₄, PPA), Heat | Acid concentration, Temperature, Reaction time |
| Side Chain Acylation | 6-Hydroxyindole, Oxalyl Chloride, Anhydrous Solvent (e.g., Et₂O, THF) | Temperature (low), Stoichiometry of reagents |
| Amide Formation | Indol-3-ylglyoxylyl chloride, Dimethylamine | Solvent, Temperature, Reaction time |
| Reduction to Tryptamine | N,N-dimethylglyoxylamide, LiAlH₄, Anhydrous THF | Rate of addition, Temperature control, Quenching procedure |
Novel Synthetic Approaches and Green Chemistry Considerations in Indole Chemistry
One significant advancement is the use of water as a solvent for reactions like the Fischer indole synthesis, which is traditionally carried out in organic solvents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the preparation of indole derivatives.
The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key area of research. For example, catalytic approaches for the direct C-H functionalization of indoles are being explored to streamline synthetic routes.
Furthermore, the principles of green chemistry encourage the use of renewable starting materials and the design of synthetic pathways that are inherently safer. As research into the synthesis of Indol-6-ol, 3-(2-(dimethylamino)ethyl)- continues, the integration of these green chemistry principles will be crucial for developing sustainable manufacturing processes.
Synthetic Routes to Structurally Related Dimethylaminoethyl Indole Derivatives (e.g., Sumatriptan, Zolmitriptan Precursors)
The synthetic methodologies employed for Indol-6-ol, 3-(2-(dimethylamino)ethyl)- share common principles with the synthesis of several pharmaceutically important dimethylaminoethyl indole derivatives, such as the anti-migraine drugs Sumatriptan and Zolmitriptan.
The synthesis of Sumatriptan , for instance, also relies heavily on the Fischer indole synthesis to construct the core indole ring. In a common industrial synthesis, a substituted phenylhydrazine is reacted with an aldehyde precursor of the dimethylaminoethyl side chain under acidic conditions. The key challenge in the synthesis of Sumatriptan is the introduction of the sulfonamidomethyl group at the 5-position of the indole ring.
The table below highlights the key structural features and synthetic precursors for these related compounds.
| Compound | Key Structural Feature at C5 | Key Precursor for Indole Ring Formation |
| Indol-6-ol, 3-(2-(dimethylamino)ethyl)- | Hydroxyl group at C6 | 3-Hydroxyphenylhydrazine derivative |
| Sumatriptan | N-methylsulfonamidomethyl group | 4-(N-methylsulfonamidomethyl)phenylhydrazine |
| Zolmitriptan | (S)-4-(Oxazolidin-2-on-4-yl)methyl group | (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one |
The study of the synthetic routes to these established pharmaceuticals provides valuable insights and analogous strategies that can be applied and adapted for the synthesis of Indol-6-ol, 3-(2-(dimethylamino)ethyl)- and other novel indole derivatives.
Molecular Interactions and Receptor Dynamics of Indole 6 Ol, 3 2 Dimethylamino Ethyl
Ligand-Target Interactions and Receptor Agonism/Antagonism
Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, also known as 6-hydroxy-N,N-dimethyltryptamine (6-hydroxy-DMT), is a tryptamine (B22526) derivative and a positional isomer of the well-known psychedelic compound psilocin (4-hydroxy-DMT) and bufotenin (5-hydroxy-DMT). wikipedia.orgwikipedia.org As a serotonin (B10506) receptor modulator, its interactions with biological targets, particularly serotonin (5-HT) receptors, have been a subject of scientific investigation. wikipedia.org
Research into its receptor binding profile has shown that 6-hydroxy-DMT has a discernible but very low affinity for the serotonin 5-HT₂ receptors. wikipedia.org In vitro studies reported its inhibition constant (Ki) to be in the micromolar range, indicating significantly weaker binding compared to other related tryptamines. wikipedia.org This low affinity is a key factor in its pharmacological profile. While it is a metabolite of dimethyltryptamine (DMT) in rodents, it is considered a minor metabolite in humans. wikipedia.orgresearchgate.net Despite its structural similarity to potent agonists like psilocin, 6-hydroxy-DMT displays a markedly different interaction with the 5-HT₂A receptor, the primary target for classic psychedelics. wikipedia.orgnih.gov Its pharmacological effects in animals are observed, but with a diminished potency compared to DMT. wikipedia.org
| Receptor | Binding Affinity (Ki) |
|---|---|
| Serotonin 5-HT₂ Receptors | ≥ 6,300–19,000 nM wikipedia.org |
Computational Modeling of Binding Modes (e.g., Molecular Docking)
Direct computational modeling studies, such as molecular docking, specifically for Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, are not extensively detailed in the available literature. However, insights can be drawn from computational analyses of its close structural isomer, psilocin, to hypothesize potential binding interactions.
Computational studies on the 5-HT₂A receptor, a key target for tryptamines, have revealed a complex binding pocket that can be divided into an outer binding pocket (OBP) and an extended binding pocket (EBP). nih.gov Molecular dynamics simulations of psilocin show it can adopt multiple binding modes within this site. nih.gov Both serotonin and psilocin appear to bind with higher affinity to the OBP. nih.gov It is plausible that 6-hydroxy-DMT also interacts within these pockets. However, the different positioning of the hydroxyl group (at the 6-position instead of the 4-position) would fundamentally alter the specific interactions with amino acid residues in the binding site. This change in orientation and the resulting intermolecular forces likely contribute to its significantly lower binding affinity compared to psilocin. wikipedia.org Further molecular docking and simulation studies are necessary to elucidate the precise binding mode of 6-hydroxy-DMT and to understand the structural basis for its weak receptor affinity.
Influence of Molecular Structure on Intermolecular Forces (e.g., Hydrogen Bonding, Electrostatic Interactions)
The molecular structure of Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is crucial in determining the intermolecular forces that govern its receptor interactions. The key functional groups influencing these forces are the hydroxyl (-OH) group on the indole (B1671886) ring, the indole nitrogen (-NH-), and the dimethylamino group on the ethyl side chain.
The hydroxyl group at the 6-position and the indole nitrogen can both act as hydrogen bond donors, while the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. lookchem.com These groups allow the molecule to form specific hydrogen bonds and electrostatic interactions with amino acid residues within a receptor's binding pocket.
The position of the hydroxyl group is a critical determinant of binding affinity and activity in tryptamines. The shift from the 4-position (in psilocin) to the 6-position significantly alters the molecule's electronic distribution and its ability to form key hydrogen bonds that stabilize the ligand-receptor complex. It has been suggested that the reduced in vivo activity of 6-hydroxy-DMT may be due to its greater hydrophilicity and a corresponding reduced ability to cross the blood-brain barrier, a factor directly related to its intermolecular hydrogen bonding capacity with water. wikipedia.org
| Molecular Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 3 lookchem.com |
| Heavy Atom Count | 15 lookchem.com |
| Complexity | 208 lookchem.com |
Structure Activity Relationship Sar Studies of Indole 6 Ol, 3 2 Dimethylamino Ethyl and Analogues
Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity
The indole ring is a critical pharmacophore for many tryptamines, and the position and nature of its substituents are key determinants of biological effect.
Effect of Hydroxyl Group Positional Isomerism (e.g., 4-OH vs. 5-OH vs. 6-OH)
The position of the hydroxyl (-OH) group on the indole nucleus of dimethyltryptamine (DMT) derivatives drastically alters their pharmacological activity. The three primary positional isomers are 4-hydroxy-DMT (psilocin), 5-hydroxy-DMT (bufotenine), and 6-hydroxy-DMT.
Indol-6-OL, 3-(2-(dimethylamino)ethyl)- (6-hydroxy-DMT) is a major metabolite of DMT in rodents but only a minor one in humans. researchgate.net Pharmacologically, it is significantly less active than its isomers. In human studies, it was found to be inactive and indistinguishable from a placebo. researchgate.net Animal studies confirm its diminished potency, being at least three-fold less potent than DMT. researchgate.net This reduced activity is attributed to its greater hydrophilicity, which likely impedes its ability to cross the blood-brain barrier. researchgate.net Correspondingly, its affinity for serotonin (B10506) 5-HT₂ receptors is exceptionally low, with Kᵢ values reported to be in the range of ≥ 6,300–19,000 nM. researchgate.net
4-hydroxy-DMT (Psilocin) , the 4-position isomer, is the primary active metabolite of psilocybin and a potent psychedelic. It demonstrates a high affinity for multiple serotonin receptors, particularly the 5-HT₂ₐ subtype, which is central to its psychoactive effects. researchgate.netnih.gov For instance, psilocin has a 15-fold higher affinity for the human 5-HT₂ₐ receptor (Kᵢ = 340 nM) than for the equivalent rat receptor. researchgate.net
5-hydroxy-DMT (Bufotenine) , the 5-position isomer, has a pharmacological profile distinct from both psilocin and 6-hydroxy-DMT. Unlike psilocin, bufotenine (B1668041) shows nearly equal affinity for human and rat 5-HT₂ₐ receptors (Kᵢ values of 300 nM and 520 nM, respectively). researchgate.net Its ability to cross the blood-brain barrier and its psychoactive effects in humans have been subjects of scientific debate, with some studies suggesting its polarity limits central nervous system activity, similar to the case for 6-hydroxy-DMT. researchgate.netnih.gov
The stark differences in activity highlight the critical importance of the hydroxyl group's position. The 4-position appears optimal for potent 5-HT₂ₐ receptor interaction and central activity, while the 6-position results in a dramatic loss of potency, primarily due to unfavorable physicochemical properties that limit brain penetration. researchgate.net
| Compound | Hydroxyl Position | Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Psilocin | 4-OH | 340 researchgate.net |
| Bufotenine | 5-OH | 300 researchgate.net |
| 6-hydroxy-DMT | 6-OH | ≥ 6,300 researchgate.net |
Role of Dimethylaminoethyl Side Chain Modifications
The N,N-dimethylaminoethyl side chain at the 3-position of the indole core is another key site for modification that significantly influences biological efficacy. Research on 4-hydroxytryptamine (B1209533) analogues has systematically explored how altering the N,N-dialkyl substituents affects potency. nih.govnih.gov
A clear trend has emerged relating the steric bulk of the alkyl groups on the terminal nitrogen to in vivo activity. For symmetrically substituted analogues, increasing the size of the alkyl chains leads to a decrease in potency. The rank order of potency is as follows: dimethyl (psilocin) > diethyl > dipropyl > diisopropyl. nih.govnih.gov A similar relationship is observed for asymmetrically substituted analogues, where smaller groups confer greater potency. nih.govnih.gov
Furthermore, the degree of N-methylation (e.g., primary, secondary, or tertiary amines) also impacts the pharmacological profile. Studies comparing psilocybin (a tertiary amine prodrug) with its secondary amine analogue baeocystin (B1212335) (4-phosphoryloxy-N-methyltryptamine) and their active metabolites show differences in receptor binding affinities and functional activities. mdpi.com Secondary and tertiary amines with 4-hydroxy or 4-acetoxy substitutions generally display high affinity for most 5-HT receptor subtypes. mdpi.com
| Compound | N-Substituents | Potency (ED₅₀, µmol/kg) |
|---|---|---|
| 4-HO-DMT (Psilocin) | Dimethyl | 0.81 |
| 4-HO-MET | Methyl, Ethyl | 0.65 |
| 4-HO-DET | Diethyl | 1.56 |
| 4-HO-MPT | Methyl, Propyl | 1.92 |
| 4-HO-DPT | Dipropyl | 2.47 |
| 4-HO-MIPT | Methyl, Isopropyl | 2.97 |
| 4-HO-DIPT | Diisopropyl | 3.46 |
Influence of Other Substituents on the Indole Core
Besides the hydroxyl group, other substitutions on the indole ring can modulate activity. For example, methylation of the indole nitrogen at the 1-position of psilocin (to create 1-methylpsilocin) results in a selective agonist at the 5-HT₂C receptor. meduniwien.ac.atusdoj.gov This demonstrates that modifications at this position can shift receptor selectivity away from the 5-HT₂ₐ subtype.
Replacing the 4-hydroxy group with other substituents also alters activity. A 4-fluoro substituent, for instance, can yield compounds with modest efficacy. meduniwien.ac.atusdoj.gov The substitution of a methoxy (B1213986) (-OCH₃) or chloro (-Cl) group at the 5-position also produces active compounds, with affinities and potencies that differ from their hydroxylated counterparts and the parent compound, DMT. mdpi.com Generally, substitutions at the 4- and 7-positions of the indole ring are well-tolerated in some biological systems. wikipedia.org These findings collectively indicate that the indole core is amenable to various substitutions, each imparting unique pharmacological properties. nih.gov
Correlation between Stereochemistry and Biological Efficacy
Stereochemistry can have a crucial impact on the biological activity of drugs by affecting how they bind to their molecular targets. wikipedia.org In tryptamine (B22526) derivatives, the introduction of a chiral center, typically by adding a substituent to the ethylamine (B1201723) side chain, can lead to enantiomers with different pharmacological profiles.
A prominent example is alpha-methyltryptamine (B1671934) (αMT), which has a chiral center at the alpha-position of the side chain. Studies on the enantiomers of αMT and its analogues have revealed that serotonin receptors can exhibit stereoselectivity. The specific preference for one enantiomer over the other often depends on the substitution pattern on the indole ring. mdpi.com
For instance, with 5-hydroxy or 5-methoxy substituted α-methyltryptamines, the S-(+)-enantiomer demonstrates higher affinity for 5-HT₁₋like receptors than the R-(-)-enantiomer. mdpi.com However, this selectivity is reversed for 4-oxygenated α-methyltryptamines. mdpi.com This reversal suggests a specific binding conformation at the receptor, where the side chain's orientation relative to the indole ring is critical for optimal interaction. mdpi.com Similarly, for tryptamine derivatives acting as NMDA receptor blockers, the L-isomer of tryptophan methyl ester was found to be 12 times more potent than the D-isomer, indicating strong stereoselectivity at that target. usdoj.gov These examples underscore that the three-dimensional structure of these molecules is a key factor in their biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Approaches and Predictive Modeling
Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to identify correlations between the chemical structure of compounds and their biological activity. Several QSAR studies have been conducted on tryptamine and phenylalkylamine hallucinogens to understand the molecular properties driving their effects.
These studies have found that for tryptamines, electron-related descriptors are the major contributors to their hallucinogenic activity, suggesting that these compounds act primarily through electronic effects at their target receptors. This contrasts with some phenylalkylamines, where steric factors also play a significant role.
Different QSAR methodologies have been applied to this class of compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been used to model the interaction of these molecules with their receptors. Another advanced technique, Holographic QSAR (HQSAR), has successfully established predictive models for the binding affinities of tryptamine derivatives at 5-HT₁ₐ and 5-HT₂ₐ receptors. HQSAR avoids the need for 3D alignment of molecules by using structural fragments as descriptors. These computational models are valuable tools for predicting the activity of novel tryptamine derivatives and for guiding the design of new compounds with specific pharmacological profiles.
Advanced Analytical Characterization Techniques for Indole 6 Ol, 3 2 Dimethylamino Ethyl Research
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR))
Spectroscopic techniques are indispensable for the definitive structural elucidation of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, ¹H NMR and ¹³C NMR spectroscopy would provide a complete map of the carbon and hydrogen environments. While specific spectral data for this isomer is not widely published, expected chemical shifts can be inferred from related tryptamine (B22526) structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indol-6-OL, 3-(2-(dimethylamino)ethyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.3 | ~45.0 |
| α-CH₂ | ~2.9 | ~23.0 |
| β-CH₂ | ~2.6 | ~60.0 |
| Aromatic CH | 6.5 - 7.5 | 100 - 140 |
| C-OH | - | ~150.0 |
| Indole (B1671886) NH | ~8.0 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Indol-6-OL, 3-(2-(dimethylamino)ethyl)- would exhibit characteristic absorption bands that confirm the presence of its key structural features. A study by Mishraki-Berkowitz et al. in 2020 demonstrated that FT-IR spectroscopy could be used to differentiate the four positional isomers of hydroxy-N,N-dimethyltryptamine, including the 6-hydroxy isomer, highlighting the unique vibrational fingerprint of each compound. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for Indol-6-OL, 3-(2-(dimethylamino)ethyl)-
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (phenol) | 3200-3600 | Broad band indicating hydroxyl group |
| N-H stretch (indole) | 3300-3500 | Sharp to medium peak |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks |
| C-H stretch (aliphatic) | 2800-3000 | Sharp peaks |
| C=C stretch (aromatic) | 1450-1600 | Multiple sharp bands |
Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS))
Chromatographic methods are essential for separating Indol-6-OL, 3-(2-(dimethylamino)ethyl)- from its isomers, synthetic precursors, and degradation products, thereby enabling accurate purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptamines. A reversed-phase HPLC method, typically employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for the analysis of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-. The inclusion of an ion-pairing reagent may be necessary to improve peak shape and retention for the basic amine. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS) represents a state-of-the-art analytical platform that provides multi-dimensional separation and characterization. UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. The addition of ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge, which can resolve isomeric compounds that may co-elute chromatographically. The Q-TOF mass spectrometer provides high-resolution mass measurements, enabling the determination of elemental composition and facilitating the identification of unknown impurities. This powerful combination of techniques would be invaluable for a comprehensive impurity profile of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-, especially in complex matrices.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis.
When coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS can provide unambiguous identification of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-. The electron ionization (EI) mass spectrum, typically obtained with GC-MS, would show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.
A key diagnostic feature in the mass spectrum of N,N-dimethyltryptamines is the base peak at m/z 58. This prominent fragment ion is a result of the characteristic α-cleavage of the ethylamine (B1201723) side chain, leading to the formation of the stable [CH₂=N(CH₃)₂]⁺ ion. This fragmentation pattern is a strong indicator of the N,N-dimethyltryptamine substructure. The study by Mishraki-Berkowitz et al. utilized GC-MS to successfully differentiate 6-hydroxy-N,N-dimethyltryptamine from its 4-, 5-, and 7-hydroxy isomers, demonstrating that while the major fragments may be similar, subtle differences in the mass spectra can allow for their distinction. nih.gov
High-resolution mass spectrometry (HRMS), often performed with a TOF analyzer, can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₂H₁₆N₂O).
Table 3: Summary of Analytical Techniques and Their Applications for Indol-6-OL, 3-(2-(dimethylamino)ethyl)-
| Technique | Application | Key Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Precise arrangement of hydrogen and carbon atoms, connectivity |
| FT-IR | Functional Group Identification | Presence of OH, NH, aromatic, and aliphatic groups |
| HPLC | Purity Assessment | Quantification of the main compound and known impurities |
| UHPLC-IMS-Q-TOF-MS | Impurity Profiling, Isomer Separation | High-resolution separation, identification of unknown impurities, differentiation of isomers |
Emerging Research Frontiers and Future Perspectives for Indole 6 Ol, 3 2 Dimethylamino Ethyl
Exploration of Novel Therapeutic Applications beyond Current Research Areas
The therapeutic potential of tryptamines has largely been linked to their activity as agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is associated with the psychoactive effects of classical psychedelics. nih.gov However, 6-hydroxy-DMT displays very low affinity for 5-HT2 receptors. wikipedia.org Research in humans found the compound to be indistinguishable from a placebo and inactive in producing psychoactive or autonomic effects when administered intramuscularly. wikipedia.org In animal studies, while pharmacological effects were observed, the potency was substantially diminished compared to DMT. wikipedia.org
This lack of psychoactivity is a critical differentiator and a potential therapeutic advantage. The reduced activity has been attributed to its greater hydrophilicity, which may limit its ability to cross the blood-brain barrier, a characteristic it shares with its isomer bufotenin. wikipedia.org This property suggests that the future therapeutic exploration of 6-hydroxy-DMT could pivot away from centrally-mediated psychoactive effects and towards peripheral applications or central nervous system targets not associated with hallucinogenesis.
The development of non-hallucinogenic analogues of psychedelic compounds is a growing area of interest. acs.orgnih.gov For instance, researchers are designing molecules that retain the potential for promoting neuroplasticity or having antidepressant effects without inducing profound alterations in consciousness. nih.govescholarship.org Given that 6-hydroxy-DMT is a naturally occurring metabolite with a distinct receptor binding profile, it represents an intriguing scaffold for investigating such non-psychoactive therapeutic applications. Future research could explore its effects on:
Peripheral Serotonin Receptors: Investigating its activity on 5-HT receptors outside the central nervous system, which are involved in gastrointestinal function, cardiovascular regulation, and inflammation.
Neuroinflammation and Neuroprotection: Exploring potential anti-inflammatory or neuroprotective roles, which are emerging areas of interest for other tryptamines and may not require direct 5-HT2A agonism. nih.gov
Trace Amine-Associated Receptors (TAARs): DMT and related compounds are known to interact with TAARs, which play a role in neuromodulation. nih.gov The specific interaction of 6-hydroxy-DMT with these receptors is an un-explored frontier.
Advanced Computational Studies in Ligand-Target Interactions
Computational chemistry provides powerful tools for understanding how a ligand like 6-hydroxy-DMT interacts with its biological targets at a molecular level. While extensive computational modeling has been applied to DMT and its psychoactive analogues to elucidate the structural basis for their effects, 6-hydroxy-DMT remains largely unstudied in this domain. nanobioletters.commedrxiv.orgbiorxiv.org Advanced computational studies represent a significant future direction for characterizing this compound.
Molecular Docking and Dynamics: These methods can predict and simulate the binding of 6-hydroxy-DMT to various receptors. Such studies could systematically:
Elucidate the structural reasons for its low affinity at 5-HT2A receptors compared to its 4- and 5-hydroxy isomers.
Identify other potential protein targets by screening it against databases of known receptor structures.
Analyze the stability of the ligand-receptor complex and the conformational changes induced upon binding.
For example, computational analyses of the related compound 6-MeO-DMT have been used to assess its binding affinity and stability within the 5-HT2A receptor's active site, providing insights into its potential as a non-hallucinogenic antidepressant. nanobioletters.com Similar in silico studies on 6-hydroxy-DMT could accelerate its evaluation for novel therapeutic purposes by prioritizing experimental validation for the most promising targets.
| Compound | 5-HT2 Receptor Family Affinity (Ki, nM) | Reference |
| Indol-6-OL, 3-(2-(dimethylamino)ethyl)- (6-hydroxy-DMT) | ≥ 6,300–19,000 | wikipedia.org |
| Psilocin (4-hydroxy-DMT) | High affinity (specific Ki values vary by study) | wikipedia.org |
| Bufotenin (5-hydroxy-DMT) | High affinity (specific Ki values vary by study) | wikipedia.org |
This table compares the known receptor affinity of 6-hydroxy-DMT to its well-studied isomers, highlighting the significant difference that forms a basis for future computational investigation.
Development of Indole-Scaffolded Probes for Biological Systems
The indole (B1671886) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and its ability to interact with numerous protein targets. researchgate.netmdpi.com Chemical probes are essential tools in chemical biology, used to study and manipulate protein function within native cellular environments. mdpi.com
While 6-hydroxy-DMT itself may have limited direct therapeutic use due to low potency, its unique structure—specifically the placement of the hydroxyl group at the 6-position—makes it a valuable starting point for the synthesis of novel chemical probes. The synthesis of various substituted indoles and tryptamines is well-established, providing a clear path for derivatization. nih.govacs.org
Future research could focus on modifying the 6-hydroxy-DMT scaffold to create:
Fluorescent Probes: By attaching a fluorophore, researchers could create tools to visualize the localization and dynamics of specific serotonin receptor subtypes or other target proteins in cells and tissues.
Affinity-Based Probes: Immobilizing 6-hydroxy-DMT derivatives on a solid support could enable affinity chromatography experiments to identify novel binding partners from cell lysates, potentially uncovering new biological pathways.
Photoaffinity Probes: Incorporating a photoreactive group would allow for the permanent labeling of binding partners upon UV irradiation, providing a powerful method for target identification and validation.
The development of such probes from the 6-hydroxy-DMT scaffold would leverage its unique chemical structure to advance our fundamental understanding of the biological systems it interacts with, even if those interactions are of low affinity.
Interdisciplinary Research Synergies in Organic Chemistry and Chemical Biology
Progress in understanding and harnessing the potential of tryptamines is driven by a strong synergy between organic chemistry and chemical biology. psychedelicalpha.com Organic chemists devise methods to synthesize novel analogues, while chemical biologists and pharmacologists evaluate their biological activity, providing feedback that guides the design of next-generation compounds. nih.gov
The study of 6-hydroxy-DMT is poised to benefit significantly from this interdisciplinary approach. Key areas for synergistic research include:
Synthesis of Derivatives: Organic chemists can develop efficient synthetic routes to 6-hydroxy-DMT and a library of its derivatives, modifying the alkylamine side chain or substituting other positions on the indole ring to explore structure-activity relationships (SAR). nih.gov
Bioisosteric Replacement: The indole nucleus or the hydroxyl group could be replaced with bioisosteres (e.g., indazole) to modulate properties like metabolic stability, receptor affinity, and selectivity. nih.gov
Biological Evaluation: Chemical biologists can then use this library of new compounds to perform systematic screening against a panel of receptors and other biological targets, assessing functional outcomes in cellular and potentially in vivo models. acs.org
This iterative cycle of design, synthesis, and evaluation, which has been highly successful for other tryptamines, has yet to be fully applied to 6-hydroxy-DMT. Such an interdisciplinary effort is crucial to moving this understudied molecule from a mere metabolic footnote to a potentially valuable tool for biological discovery or a scaffold for novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
